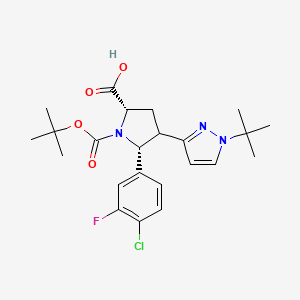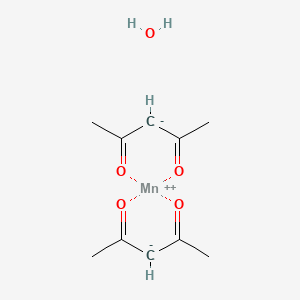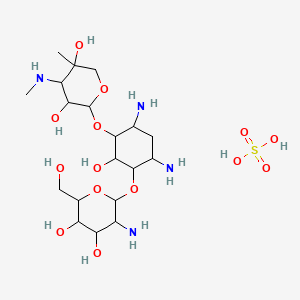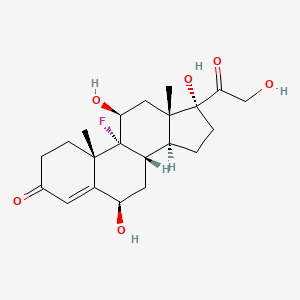
7-chloro-8-fluoro-8H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-fluoro-8H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chlorine and fluorine atoms in the structure enhances its chemical reactivity and potential biological applications.
Synthetic Routes and Reaction Conditions:
Transition-Metal-Free Route: One efficient method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Visible Light-Induced Condensation Cyclization: Another green and efficient method uses visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions.
Types of Reactions:
Oxidation: Quinazolinones can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or TBHP.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinazolinones can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, TBHP.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
7-Chloro-8-fluoro-8H-quinazolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and cytotoxic activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-chloro-8-fluoro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, certain quinazolinone derivatives have been shown to inhibit biofilm formation in bacteria by targeting quorum sensing systems . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Quinazolin-4-one: The parent compound without halogen substitutions.
6-Chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-one: A derivative with additional fluorine and hydroxyl groups.
2-Alkoxy-3H-quinazolin-4-ones: Compounds with alkoxy groups at the 2-position.
Uniqueness: 7-Chloro-8-fluoro-8H-quinazolin-4-one is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. These substitutions can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
特性
分子式 |
C8H4ClFN2O |
|---|---|
分子量 |
198.58 g/mol |
IUPAC名 |
7-chloro-8-fluoro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3,6H |
InChIキー |
SZBNQZRWSHMICG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(C2=NC=NC(=O)C2=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzene-1-sulfonamide](/img/structure/B12311974.png)
![N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-3-methyl-5-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]pyridine-2-carboxamide](/img/structure/B12311979.png)

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B12311990.png)



![10-ethoxy-6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9-diol](/img/structure/B12312009.png)




![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)
